3-Chloro-n-(4-methoxyphenyl)aniline
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Overview
Description
3-Chloro-n-(4-methoxyphenyl)aniline: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 53595-98-5
Molecular Weight: 233.7 g/mol
MDL Number: MFCD18430869
This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s essential to note that analytical data for this product may not be available, so researchers should confirm its identity and purity.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 3-Chloro-n-(4-methoxyphenyl)aniline involves specific routes. Unfortunately, detailed synthetic pathways are not readily accessible in the available literature. Researchers typically develop custom methods based on their specific needs.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. it’s likely that manufacturers employ specialized processes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:: 3-Chloro-n-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: It may participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: Depending on reaction conditions, it can be oxidized or reduced.
Other Transformations: Further functional group modifications are possible.
Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: Oxidizing agents (e.g., peroxides, chromates).
Reduction: Reducing agents (e.g., hydrides, metal catalysts).
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
3-Chloro-n-(4-methoxyphenyl)aniline finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Potential pharmaceutical applications (requires further investigation).
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The precise mechanism by which 3-Chloro-n-(4-methoxyphenyl)aniline exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds such as 4-methoxyaniline (CAS No.: 1749-08-2), which shares structural features . Highlighting the uniqueness of 3-Chloro-n-(4-methoxyphenyl)aniline requires further investigation.
Properties
CAS No. |
53595-98-5 |
---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,1H3 |
InChI Key |
RLYZADXEMJGKGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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